7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine HCl
CAS No.: 2055841-03-5
Cat. No.: VC4320385
Molecular Formula: C9H12BrClN2
Molecular Weight: 263.56
* For research use only. Not for human or veterinary use.
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine HCl - 2055841-03-5](/images/structure/VC4320385.png)
Specification
CAS No. | 2055841-03-5 |
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Molecular Formula | C9H12BrClN2 |
Molecular Weight | 263.56 |
IUPAC Name | 7-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;hydrochloride |
Standard InChI | InChI=1S/C9H11BrN2.ClH/c10-8-1-2-9-7(5-8)6-11-3-4-12-9;/h1-2,5,11-12H,3-4,6H2;1H |
Standard InChI Key | PRNHDNVKWKQYEF-UHFFFAOYSA-N |
SMILES | C1CNC2=C(CN1)C=C(C=C2)Br.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
The base structure of 7-bromo-2,3,4,5-tetrahydro-1H-benzo[e] diazepine consists of a benzodiazepine scaffold fused with a benzene ring, featuring a bromine substituent at the 7-position and a partially saturated diazepine ring. The hydrochloride salt form adds a protonated amine group and a chloride counterion. Key molecular descriptors include:
The hydrochloride salt’s molecular formula is inferred as C₉H₁₂BrClN₂, with a theoretical molecular weight of 263.57 g/mol (base + HCl).
Structural Features
The compound’s bicyclic system comprises a benzene ring fused to a 1,4-diazepine ring, with saturation at the 2,3,4,5-positions. Bromination at the 7-position introduces steric and electronic effects that influence reactivity and binding interactions . X-ray crystallography data are unavailable, but computational models predict a planar benzene ring and a puckered diazepine ring .
Synthesis and Manufacturing
Synthetic Routes
The base compound is typically synthesized via Rh-catalyzed hydrofunctionalization of internal alkynes or allenes, a method validated for similar benzodiazepines . For example:
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Substrate Preparation: A brominated aniline derivative is functionalized with a propargyl or allenyl group.
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Cyclization: Rhodium catalysts (e.g., [Rh(cod)₂]BF₄) promote intramolecular hydroamination, forming the diazepine ring .
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .
Key intermediates include 2-halomethyl-7-bromo-5-substituted analogs, as described in patent literature .
Physicochemical Properties
Stability and Solubility
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Solubility: The hydrochloride salt is highly soluble in polar solvents (e.g., water, ethanol) due to ionic character .
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Stability: Stable under ambient conditions but sensitive to strong acids/bases, which may hydrolyze the diazepine ring .
Spectroscopic Data
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IR Spectroscopy: Key peaks include N-H stretch (~3300 cm⁻¹) and C-Br vibration (~600 cm⁻¹) .
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NMR: ¹H NMR (CDCl₃) signals at δ 3.2–3.8 ppm (m, 4H, CH₂-N) and δ 7.1–7.5 ppm (m, 3H, aromatic) .
Pharmacological Profile and Applications
Preclinical Research
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